3,3'-Dithiobis(sulfosuccinimidylpropionate)
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Overview
Description
3,3’-Dithiobis(sulfosuccinimidylpropionate) is a homobifunctional protein crosslinker that is cell membrane impermeable. It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm. This compound is widely used in biochemical and molecular biology research for its ability to form stable amide bonds with primary amines at pH 7-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(sulfosuccinimidylpropionate) is synthesized through a multi-step process involving the reaction of succinimidyl esters with dithiobispropionic acid. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(sulfosuccinimidylpropionate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied in a desiccated form to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(sulfosuccinimidylpropionate) primarily undergoes substitution reactions where the sulfo-NHS esters react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the disulfide bond in the spacer arm, which can be cleaved under reducing conditions .
Common Reagents and Conditions
The common reagents used in reactions involving 3,3’-Dithiobis(sulfosuccinimidylpropionate) include primary amines, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and buffers maintaining a pH of 7-9. The reactions are typically carried out at room temperature .
Major Products Formed
The major products formed from reactions involving 3,3’-Dithiobis(sulfosuccinimidylpropionate) are amide bonds between the sulfo-NHS esters and primary amines. The disulfide bond in the spacer arm can be cleaved to separate the crosslinked products .
Scientific Research Applications
3,3’-Dithiobis(sulfosuccinimidylpropionate) has a wide range of applications in scientific research:
Mechanism of Action
3,3’-Dithiobis(sulfosuccinimidylpropionate) exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-NHS esters react with the amine groups present in proteins, forming crosslinks that stabilize protein interactions. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the separation of crosslinked products .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate (DSS): A non-sulfonated analog of 3,3’-Dithiobis(sulfosuccinimidylpropionate) that is membrane-permeable.
Sulfo-DSS: A water-soluble version of DSS, similar in reactivity but differing in solubility properties.
Bis(sulfosuccinimidyl) 3,3’-dithiobis(propionate): Another crosslinker with similar functional groups but different spacer arm length.
Uniqueness
3,3’-Dithiobis(sulfosuccinimidylpropionate) is unique due to its water solubility and membrane impermeability, making it ideal for cell surface labeling and studies involving extracellular proteins. Its cleavable disulfide bond also provides an advantage in separating crosslinked products .
Properties
Molecular Formula |
C14H14N2O14S4-2 |
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Molecular Weight |
562.5 g/mol |
IUPAC Name |
3-[[2-carboxylato-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoate |
InChI |
InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30)/p-2 |
InChI Key |
QQHITEBEBQNARV-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N(C1=O)C(CSSCC(C(=O)[O-])(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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